(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
“®-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid” is a chemical compound with the CAS Number: 18125-46-7. It has a molecular weight of 183.18 and its IUPAC name is (2R)-2-amino-3-(4-fluorophenyl)propanoic acid . It is stored at room temperature and has a purity of 98%. The physical form of this compound is a white to almost white crystal or powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric hydrogenation of unsaturated acids in the presence of ruthenium (II) carboxylato complexes containing chiral atropisomeric diphosphines has been used to produce compounds with similar structures .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 . This indicates that the compound has a fluorophenyl group and an amino group attached to a 2-methylpropanoic acid backbone.Scientific Research Applications
-
4-Fluorophenylboronic Acid
-
[4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB)
- Scientific Field : Crystallography
- Application Summary : The compound BFAOB is synthesized and its structure is confirmed by the SC-XRD technique .
- Methods of Application : The compound is synthesized and its structure is confirmed using the SC-XRD (Single Crystal X-Ray Diffraction) technique .
- Results or Outcomes : The SC-XRD technique indicates that two crystallographically different molecules are present in the asymmetric unit .
-
4-Fluorophenylboronic Acid
-
[4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB)
- Scientific Field : Crystallography
- Application Summary : The compound BFAOB is synthesized and its structure is confirmed by the SC-XRD technique .
- Methods of Application : The compound is synthesized and its structure is confirmed using the SC-XRD (Single Crystal X-Ray Diffraction) technique .
- Results or Outcomes : The SC-XRD technique indicates that two crystallographically different molecules are present in the asymmetric unit .
-
4-Fluorophenylboronic Acid
-
[4-((4-fluorophenyl)amino)-4-oxobutanoic acid] (BFAOB)
- Scientific Field : Crystallography
- Application Summary : The compound BFAOB is synthesized and its structure is confirmed by the SC-XRD technique .
- Methods of Application : The compound is synthesized and its structure is confirmed using the SC-XRD (Single Crystal X-Ray Diffraction) technique .
- Results or Outcomes : The SC-XRD technique indicates that two crystallographically different molecules are present in the asymmetric unit .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRMBENCQBOTHY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562117 |
Source
|
Record name | 4-Fluoro-alpha-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid | |
CAS RN |
422568-68-1 |
Source
|
Record name | 4-Fluoro-alpha-methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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